5-(Trimethylsilyl)pent-2-EN-4-YN-1-OL

Description

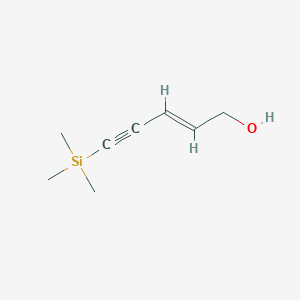

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-5-trimethylsilylpent-2-en-4-yn-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14OSi/c1-10(2,3)8-6-4-5-7-9/h4-5,9H,7H2,1-3H3/b5-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKGUAYJZYDPJLJ-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC=CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[Si](C)(C)C#C/C=C/CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14OSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations and Computational Studies

Elucidation of Reaction Mechanisms for 5-(Trimethylsilyl)pent-2-EN-4-YN-1-OL Transformations

The unique arrangement of a double bond, a triple bond, and an allylic alcohol moiety in this compound provides a platform for a variety of catalytic transformations. Mechanistic studies have been crucial in unraveling the pathways of these reactions.

While classical enyne cycloisomerizations are often initiated by the activation of the alkyne, recent studies have highlighted innovative catalytic pathways that commence at the allylic alcohol functionality. researchgate.net In rhodium-catalyzed asymmetric redox cycloisomerizations of diynes containing an allylic alcohol, mechanistic studies have pointed to a pathway that diverges from traditional enyne cycloisomerization. researchgate.net This initiation at the allylic alcohol provides a novel approach to controlling the stereoselectivity of the resulting heterocyclic products, such as pyrrolidines and tetrahydrofurans. researchgate.net The presence of the hydroxyl group allows for initial coordination with the metal catalyst, influencing the subsequent intramolecular transformations. nih.gov

Palladium-catalyzed cascade cyclizations are powerful methods for the rapid construction of complex polycyclic structures from simple precursors. rsc.org In the context of enyne systems, palladium catalysts can orchestrate a series of bond-forming events in a single operation. rsc.org For substrates similar to this compound, the mechanism often involves the formation of a π-allylpalladium intermediate. nih.govnih.gov This intermediate can then undergo various transformations, including nucleophilic attack, to forge new rings. nih.gov Mechanistic investigations have revealed that these cascades can involve radical pathways, as seen in the 5-exo-trig radical cyclization followed by aromatic C–H alkylation. rsc.org The trimethylsilyl (B98337) group on the alkyne can play a significant role in directing the regioselectivity of these cyclizations.

The transformation of enynol derivatives can also proceed through intramolecular cyclization coupled with acyl group shifts. Gold-catalyzed reactions, in particular, have shown a propensity to facilitate such rearrangements. researchgate.net For instance, the cyclization of o-alkynylated N-alkyl-N-acylamides can be accompanied by a 1,3-acyl shift, a process that has been observed photochemically. chemrxiv.org These mechanisms often involve the formation of carbocationic intermediates, where the migration of an acyl group leads to a more stable product. The trimethylsilyl substituent can influence the stability of these intermediates and the propensity for such shifts to occur.

Computational Approaches to Understanding Reactivity and Selectivity

Computational chemistry has emerged as an indispensable tool for gaining deeper insights into the mechanisms, reactivity, and selectivity of complex organic reactions involving enyne systems.

Density Functional Theory (DFT) has been widely applied to investigate the cycloisomerization of enynes. acs.orgacs.org These studies have provided valuable information on the energetics of different reaction pathways and the structures of transition states. acs.org For gold-catalyzed cycloisomerizations, DFT calculations have helped to elucidate how substituents on the enyne substrate and the nature of the gold catalyst influence the reaction outcome. acs.org For example, calculations can predict whether a reaction is likely to proceed through a specific pathway, such as one involving a cyclopropyl (B3062369) gold carbene intermediate. acs.org DFT studies on metal-catalyzed cycloisomerizations of enyne acetates have also shed light on competing 1,2- and 1,3-acetate rearrangements. rsc.orgrsc.org

| Catalyst System | Enyne System | Key Mechanistic Insight | Reference |

|---|---|---|---|

| AuCl / [AuL]+ | 1,5-Enynes | Substituents significantly influence reaction paths; formation of cyclopropyl gold carbene is a key step. | acs.orgacs.org |

| Pt(II) / Au(I) | trans-1,5-Enyne Acetates | Competition between 1,2- and 1,3-acetate rearrangements dictates product formation. | rsc.orgrsc.org |

| Pt(II) | cis-4,6-Dien-1-yn-3-ols | Mechanism involves an initial 6-endo-dig cyclization to form a nonclassical carbocation. | sci-hub.ru |

Prediction of Stereoselectivity in Asymmetric Catalysis

The prediction of stereoselectivity in asymmetric catalysis is a critical aspect of modern synthetic chemistry, aiming to control the three-dimensional arrangement of atoms in a molecule. researchgate.net For reactions involving this compound and related silylated enynes, computational models, including machine learning and quantum mechanics-based approaches, are employed to forecast the stereochemical outcome. arxiv.orgnih.gov These models analyze the subtle energy differences between competing reaction pathways that lead to different stereoisomers. researchgate.net

The stereoselectivity in these reactions is primarily governed by a combination of steric and electronic effects within the transition states. researchgate.net The bulky trimethylsilyl (TMS) group exerts a significant steric influence, which can dictate the facial selectivity of an approaching reagent. Computational models quantify these steric interactions to predict the favored diastereomer or enantiomer.

Recent advancements have seen the development of holistic, data-driven workflows. These methods combine published enantioselectivity data from a range of reactions to build statistical models that can predict the outcomes for new, unstudied reactions. nih.gov For instance, a model trained on a dataset of chiral phosphoric acid catalyzed additions to imines can reveal the general interactions responsible for asymmetric induction, information that can then be applied to different reaction components. nih.gov While direct computational studies on this compound are not extensively documented in readily available literature, the principles from related systems provide a strong framework for prediction. The interplay of steric hindrance from the TMS group and the electronic properties of the enyne system are key parameters in these predictive models. nih.gov

Table 1: Factors Influencing Predicted Stereoselectivity in Asymmetric Catalysis of Silylated Enynes

| Factor | Description | Predicted Influence of Trimethylsilyl Group |

| Steric Hindrance | The spatial bulk of substituents near the reactive center influences the trajectory of incoming reagents. | The large TMS group can block one face of the molecule, leading to preferential attack from the less hindered side. |

| Electronic Effects | The electron-donating or -withdrawing nature of substituents can affect the stability of transition states. | The TMS group can stabilize a partial positive charge on the adjacent carbon atom (α-silyl effect), influencing the regioselectivity and stereoselectivity of additions. nih.gov |

| Catalyst-Substrate Interactions | Non-covalent interactions between the chiral catalyst and the enyne substrate in the transition state assembly. | The TMS group can influence the binding orientation of the substrate to the catalyst, thereby dictating the stereochemical outcome. |

| Conformational Control | The preferred three-dimensional arrangement of the enyne substrate can predispose it to a specific reaction pathway. | The TMS group can restrict conformational flexibility, locking the molecule into a conformation that favors a particular stereoisomer. |

Theoretical Investigation of Gold(I)-Catalyzed Reactions of Enyne Alcohols

Gold(I) complexes are powerful catalysts for the cycloisomerization of enynes, and theoretical studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms of these reactions. researchgate.net For enyne alcohols like this compound, gold(I) catalysts activate the alkyne moiety towards nucleophilic attack by the tethered alcohol.

DFT calculations have shown that the reaction typically proceeds through a series of intermediates. nih.gov The initial step is the coordination of the gold(I) catalyst to the alkyne. This is followed by an intramolecular attack of the hydroxyl group onto the activated alkyne, leading to a cyclized intermediate. The nature of this intermediate and the subsequent reaction pathway can be influenced by substituents on the enyne. For silylated enynes, computational studies have explored how the silicon atom affects the stability of intermediates and the energy barriers of transition states. nih.gov

One key finding from theoretical investigations is the potential for different mechanistic pathways, such as carbene versus non-carbene routes. researchgate.net The regioselectivity of the initial cyclization is also a subject of computational study, with calculations helping to explain why one carbon of the alkyne is preferentially attacked over the other. DFT studies can rationalize the observed product distributions and even predict how changes in the substrate or catalyst will affect the reaction outcome. rsc.org

Transition State Analysis and Intermediate Characterization

Spectroscopic Characterization of Labile Intermediates in Enyne Reactions (e.g., NMR)

The direct observation and characterization of reactive intermediates in catalytic cycles are crucial for understanding reaction mechanisms. In the context of gold-catalyzed enyne cycloisomerizations, in-situ NMR spectroscopy is a powerful tool for identifying labile intermediates. researchgate.net While specific NMR data for intermediates in reactions of this compound are not widely published, studies on analogous systems provide insight into the types of species that might be observed.

For example, in the cycloisomerization of enynes, key intermediates such as gold-activated alkyne complexes, vinylgold species, and gold carbenoids have been proposed. nih.gov Low-temperature NMR experiments can sometimes allow for the direct observation of these transient species. Changes in chemical shifts, particularly of the protons and carbons near the reacting centers, can provide evidence for the formation of these intermediates. For instance, upon coordination of gold to the alkyne, a downfield shift of the alkyne carbon signals in the ¹³C NMR spectrum would be expected.

Furthermore, isotopic labeling studies coupled with NMR analysis can help to trace the path of atoms throughout the reaction, providing further support for a proposed mechanism. For example, deuterium (B1214612) labeling can help to elucidate hydride shift steps in certain enyne cyclizations. nih.govorganic-chemistry.orgacs.org

X-ray Crystallography of Key Intermediates (e.g., Lithium (Trimethylsilylacetylide) Complex)

X-ray crystallography provides definitive structural information for stable compounds and, in favorable cases, for key reaction intermediates. A crucial precursor for the synthesis of this compound and related compounds is lithium (trimethylsilyl)acetylide. The solid-state structure of this organolithium reagent, often complexed with ligands such as N,N,N',N'-tetramethylethylenediamine (TMEDA), has been characterized by X-ray diffraction. nih.govwpmucdn.com

These crystal structures reveal that organolithium compounds often exist as aggregates, and the presence of a coordinating ligand like TMEDA can break up these aggregates into smaller, more reactive species. nih.gov For instance, the TMEDA complex of a lithium acetylide might exist as a dimer in the solid state. nih.gov The structural data from X-ray crystallography, such as bond lengths and angles, provide insight into the nature of the carbon-lithium bond and the coordination environment of the lithium ion. This information is valuable for understanding the reactivity of these reagents in subsequent synthetic steps.

Table 2: Crystallographic Data for a Representative Lithium Acetylide TMEDA Complex

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | researchgate.net |

| Space Group | Pccn | researchgate.net |

| Li-C Bond Length (Å) | ~2.31 | wikipedia.org |

| Li-N (TMEDA) Bond Length (Å) | Varies | nih.govwpmucdn.com |

| Aggregation State | Dimeric | nih.gov |

Note: The values presented are typical and may vary depending on the specific complex and crystallization conditions.

Influence of the Trimethylsilyl Group on Reaction Mechanisms

Electronic and Steric Effects of Silicon in Enyne Systems

The trimethylsilyl (TMS) group plays a multifaceted role in influencing the reaction mechanisms of enyne systems, primarily through a combination of electronic and steric effects. nih.govthieme-connect.com These effects can alter the reactivity of the enyne, control the regioselectivity and stereoselectivity of reactions, and stabilize reactive intermediates. nih.gov

Electronic Effects: The silicon atom is more electropositive than carbon, and the Si-C bond is polarized towards carbon. This has several consequences for the reactivity of the alkyne. The TMS group can stabilize a partial positive charge on the adjacent sp-hybridized carbon atom, an effect known as the α-silyl effect. nih.gov This can influence the regioselectivity of electrophilic additions to the alkyne. Conversely, the silyl (B83357) group can also stabilize an adjacent carbanion. Furthermore, the TMS group can engage in hyperconjugation with the π-system of the alkyne, which can affect its electron density and reactivity.

Steric Effects: The TMS group is sterically demanding, and this bulk can have a profound impact on reaction outcomes. organic-chemistry.org It can direct incoming reagents to the less hindered face of the molecule, thereby controlling stereoselectivity. organic-chemistry.org In cyclization reactions, the steric hindrance of the TMS group can favor the formation of certain ring sizes or isomers. For example, in enyne metathesis, a bulky silyl group can prevent certain reaction pathways from occurring, leading to high selectivity for a particular product. nih.gov The steric bulk can also influence the conformational preferences of the enyne, which in turn can affect its reactivity in cyclization reactions.

Table 3: Summary of the Effects of the Trimethylsilyl Group in Enyne Reactions

| Effect | Mechanism of Influence | Consequence on Reactivity and Selectivity |

| Electronic (α-silyl effect) | Stabilization of a partial positive charge on the adjacent carbon. | Influences regioselectivity of additions to the alkyne. nih.gov |

| Electronic (Hyperconjugation) | Interaction of the Si-C σ-bond with the alkyne π-system. | Modulates the electron density and reactivity of the alkyne. |

| Steric Hindrance | The large size of the TMS group impedes access to one side of the molecule. | Controls stereoselectivity by directing attack to the less hindered face. organic-chemistry.org |

| Steric Hindrance | Prevents or disfavors certain reaction pathways or transition states. | Can lead to high regioselectivity and chemoselectivity in reactions like metathesis. nih.gov |

Silicon's Role in Stabilizing Charged Intermediates and Promoting Orbital Overlap

The presence of the trimethylsilyl (TMS) group in the molecular structure of this compound is a critical determinant of its reactivity, primarily through the profound electronic influence of the silicon atom. Silicon's ability to stabilize adjacent positive charges and engage in effective orbital overlap plays a pivotal role in directing the outcomes of reactions involving carbocationic intermediates. This stabilization is chiefly attributed to a phenomenon known as the beta-silicon effect (β-silicon effect). soci.orgbaranlab.org

The β-Silicon Effect: A Potent Stabilizing Influence

The β-silicon effect describes the powerful stabilizing influence a silicon atom exerts on a positive charge located on a carbon atom two bonds away (the β-position). chemeurope.com In a potential reaction involving this compound, the formation of a carbocation at the C-3 position (allylic and β to the silicon) would be significantly stabilized. This effect is substantially greater than the stabilization offered by analogous alkyl groups. The origin of this stabilization is twofold: the electropositivity of silicon and hyperconjugation. wikipedia.orgscispace.com

Silicon is considerably more electropositive (Pauling electronegativity of 1.90) than carbon (2.55), which polarizes the carbon-silicon bond, making the C-Si σ-bond electron-rich and a potent σ-electron donor. wikipedia.org This inductive effect, however, is considered minor compared to the dominant stabilizing mechanism: hyperconjugation. scispace.com Hyperconjugation, in this context, is the delocalization of electrons from the C-Si bonding molecular orbital into the empty p-orbital of the adjacent carbocation. baranlab.orgchemeurope.com Computational and experimental studies have quantified this stabilization, showing it can be exceptionally large. For instance, a secondary carbocation stabilized by a β-trimethylsilyl group is calculated to be more stable than its carbon analogue (a tert-butyl group) by approximately 38 kcal/mol. baranlab.org

| β-Substituent Group | Stabilization Mechanism | Relative Stabilization Energy (kcal/mol) | Reference |

|---|---|---|---|

| -C(CH₃)₃ (tert-Butyl) | Hyperconjugation (C-C σ bond) & Induction | Baseline | baranlab.org |

| -Si(CH₃)₃ (Trimethylsilyl) | Hyperconjugation (C-Si σ bond) & Induction | ~38 kcal/mol more stable | baranlab.org |

The Mechanics of Orbital Overlap

The mechanistic foundation of the β-silicon effect is a stereoelectronic interaction involving specific orbital overlap. chemeurope.com For maximal stabilization, the C-Si σ-bonding orbital must be aligned in an anti-periplanar conformation with the empty p-orbital of the carbocation. wikipedia.org This geometric arrangement allows for the most effective overlap, leading to a "double-bond-no-bond" resonance character where the positive charge is delocalized. scispace.com

Several intrinsic properties of the silicon atom enhance the efficiency of this orbital interaction compared to a carbon-carbon bond:

Bond Length: The C-Si bond is significantly longer (approx. 1.87 Å) than a C-C bond (approx. 1.54 Å). baranlab.org This greater length facilitates achieving the optimal anti-periplanar geometry for overlap without introducing prohibitive steric strain.

Orbital Energy: The C-Si σ-bonding orbital is higher in energy than a C-C σ-orbital. This closer energy match with the vacant p-orbital of the carbocation results in a more significant and stabilizing interaction. scispace.com

Polarizability: As a larger atom, silicon is more polarizable than carbon, which further enhances its ability to donate electron density. soci.org

Computational studies utilizing methods like Density Functional Theory (DFT) have been instrumental in visualizing and quantifying these interactions. nih.govnih.gov Such analyses can model the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) interactions, confirming that the delocalization from the σ(C-Si) orbital (part of the HOMO) to the p(C+) orbital (the LUMO of the cationic fragment) is the key stabilizing factor. researchgate.netresearchgate.net

| Property | Carbon-Silicon Bond | Carbon-Carbon Bond | Implication for Stabilization |

|---|---|---|---|

| Average Bond Length | ~1.87 Å | ~1.54 Å | Longer C-Si bond allows for better orbital alignment and reduces steric hindrance. baranlab.org |

| Electronegativity (Pauling) | Si: 1.90, C: 2.55 | C: 2.55 | The C-Si bond is polarized towards carbon, making it a better σ-electron donor. wikipedia.org |

| Bond Dissociation Energy | ~318 kJ/mol | ~346 kJ/mol | The weaker C-Si bond corresponds to a higher energy σ-orbital, promoting better overlap with the empty p-orbital. baranlab.org |

Advanced Catalytic Systems for Enyne Chemistry Involving 5 Trimethylsilyl Pent 2 En 4 Yn 1 Ol

Palladium-Catalyzed Systems

Palladium catalysis has proven to be a powerful tool for the functionalization of unsaturated systems like 5-(trimethylsilyl)pent-2-en-4-yn-1-ol. The diverse reactivity of palladium complexes allows for a range of transformations, from carbon-carbon bond formation to intricate cyclization cascades.

Pd-Catalyzed Cross-Coupling Reactions (Sonogashira Variants)

The Sonogashira reaction is a cornerstone of C-C bond formation, coupling terminal alkynes with aryl or vinyl halides. wikipedia.org While this compound has a silyl-protected alkyne, desilylation can readily provide the terminal alkyne necessary for this transformation. The reaction typically employs a palladium(0) catalyst, a copper(I) co-catalyst, and an amine base. libretexts.org The choice of palladium precursor, ligands, and reaction conditions can significantly influence the efficiency of the coupling. nih.govbeilstein-journals.org

The general mechanism involves two interconnected catalytic cycles: one for palladium and one for copper. libretexts.org The palladium cycle includes oxidative addition of the halide, while the copper cycle facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.

Below is a table of representative conditions for Sonogashira coupling reactions applicable to the desilylated form of this compound with various aryl halides.

| Catalyst Precursor | Ligand | Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| PdCl₂(PPh₃)₂ | PPh₃ | CuI | Et₃N | THF | Room Temp | 85-95 |

| Pd(OAc)₂ | P(o-tol)₃ | CuI | Piperidine | DMF | 50 | 90-98 |

| Pd₂(dba)₃ | AsPh₃ | CuI | i-Pr₂NH | Dioxane | 60 | 88-96 |

| Pd/C | - | CuI | K₂CO₃ | H₂O/Toluene | 80 | 75-90 |

This data is representative of Sonogashira reactions with functionalized alkynes and is intended to illustrate typical reaction conditions.

Palladium-Catalyzed Enantioselective Hydrosilylation

The hydrosilylation of the enyne functionality in this compound offers a pathway to stereodefined silylated dienes, which are valuable synthetic intermediates. Palladium catalysts, in conjunction with chiral ligands, can facilitate the enantioselective addition of a hydrosilane across the alkyne or the alkene. The regioselectivity of this addition (i.e., to the alkyne vs. the alkene) is a key challenge. In the case of 1,3-enynes, palladium-catalyzed hydrosilylation often occurs selectively at the alkyne, leading to 1,3-dienylsilanes. organic-chemistry.org

The mechanism is believed to proceed via a Chalk-Harrod or a modified Chalk-Harrod mechanism, involving the oxidative addition of the Si-H bond to the palladium(0) center, followed by insertion of the alkyne into the Pd-H or Pd-Si bond. The use of chiral phosphine (B1218219) ligands can induce asymmetry in the product.

The following table outlines general conditions for the enantioselective hydrosilylation of enynes.

| Palladium Source | Chiral Ligand | Hydrosilane | Solvent | Temperature (°C) | Regioselectivity | Enantiomeric Excess (ee) |

| [Pd(allyl)Cl]₂ | (R)-BINAP | TBDMS-H | Toluene | 0-25 | High for alkyne | up to 95% |

| Pd(OAc)₂ | (S)-SEGPHOS | Ph₂SiH₂ | THF | 25 | Variable | up to 90% |

| Pd₂(dba)₃ | (R,R)-TADDOL-derived phosphoramidite (B1245037) | Et₃SiH | CH₂Cl₂ | -20 to 0 | High for alkyne | up to 98% |

Data presented is based on studies of similar enyne substrates and illustrates the potential for enantioselective control.

Pd-Catalyzed Annulation and Cyclization Reactions

The conjugated enyne system of this compound is an excellent platform for palladium-catalyzed annulation and cyclization reactions to construct various carbocyclic and heterocyclic frameworks. For instance, intramolecular cyclization of (Z)-enynols can lead to the formation of furans. rsc.org The reaction likely proceeds through an initial coordination of the palladium catalyst to the alkyne, followed by nucleophilic attack of the hydroxyl group.

Furthermore, palladium-catalyzed annulations with suitable reaction partners can lead to the construction of more complex ring systems. These reactions often involve the formation of π-allylpalladium intermediates from the allylic alcohol moiety, which can then be trapped by various nucleophiles.

Representative conditions for palladium-catalyzed cyclizations of enynols are presented below.

| Catalyst | Ligand | Additive/Solvent | Temperature (°C) | Product Type |

| PdCl₂(MeCN)₂ | - | MeCN | 80 | Furan (B31954) derivative |

| Pd(OAc)₂ | PPh₃ | AcOH/Toluene | 100 | Cyclopentene derivative |

| [Pd(allyl)Cl]₂ | dppf | Base/Dioxane | 60-100 | Polycyclic system |

These examples are illustrative of the types of cyclizations that enynols can undergo under palladium catalysis.

Palladium-Catalyzed Decarboxylative Claisen Rearrangement

While this compound itself does not directly undergo a Claisen rearrangement, it can be derivatized to an appropriate allylic ester which can then participate in a palladium-catalyzed decarboxylative Claisen-type rearrangement. This reaction sequence would involve the esterification of the alcohol with a suitable carboxylic acid, followed by a palladium(0)-catalyzed decarboxylation and subsequent rearrangement to form a γ,δ-unsaturated carbonyl compound. This transformation is particularly useful for achieving a formal regiospecific allylation.

The key step is the formation of a π-allylpalladium intermediate upon oxidative addition of the allylic ester to the Pd(0) catalyst, followed by decarboxylation and reductive elimination.

A plausible two-step sequence and representative conditions are outlined below.

| Step | Reagents and Conditions | Intermediate/Product |

| 1. Esterification | RCOOH, DCC, DMAP, CH₂Cl₂ | Allylic ester of this compound |

| 2. Pd-Catalyzed Rearrangement | Pd(PPh₃)₄, Toluene, 80-110 °C | γ,δ-unsaturated ketone/ester |

This represents a potential synthetic route, with conditions based on known decarboxylative rearrangements of similar allylic esters.

Gold-Catalyzed Systems

Gold catalysts, particularly gold(I) complexes, have emerged as powerful tools for the cycloisomerization and rearrangement of enynes due to their strong π-acidity. nih.govacs.org

Gold(I)-Catalyzed Cycloisomerization and Rearrangements

The 1,5-enyne scaffold present in this compound is an ideal substrate for gold(I)-catalyzed cycloisomerization reactions. The gold(I) catalyst activates the alkyne towards nucleophilic attack by the alkene, initiating a cascade of bond formations and rearrangements. Depending on the substitution pattern and reaction conditions, a variety of bicyclic or rearranged products can be obtained. acs.org

A common mechanistic pathway involves the initial coordination of the gold(I) catalyst to the alkyne, followed by a 6-endo-dig or 5-exo-dig cyclization. The resulting carbocationic intermediate can then undergo various rearrangements, such as 1,2-hydride shifts or skeletal rearrangements, before the catalyst is regenerated.

The table below provides examples of conditions for gold(I)-catalyzed cycloisomerization of 1,5-enynes.

| Gold(I) Catalyst | Ligand | Solvent | Temperature (°C) |

| AuCl(PPh₃)/AgSbF₆ | PPh₃ | CH₂Cl₂ | Room Temp |

| IPrAuCl/AgOTf | IPr (N-heterocyclic carbene) | Dioxane | 25-60 |

| [(Ph₃PAu)₃O]BF₄ | PPh₃ | Chloroform | 60 |

These conditions are based on published data for the cycloisomerization of various 1,5-enynes and are expected to be applicable to this compound.

Theoretical Investigations of Au(I)-Catalyzed Mechanisms

Theoretical investigations, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms of gold(I)-catalyzed reactions of enynes, which are directly applicable to the reactivity of this compound. acs.orgrsc.org Gold(I) catalysts, being highly alkynophilic, typically initiate cyclization of 1,5- and 1,6-enynes through coordination to the alkyne moiety. illinois.edu

For 1,6-enynes, such as the parent structure of this compound, the reaction is proposed to proceed via a 5-exo-dig cyclization. This initial step leads to the formation of a key intermediate, a cyclopropyl (B3062369) gold(I)-carbene. acs.orgnih.gov This intermediate is often better described as a carbocation, which can then undergo a variety of subsequent transformations, including skeletal rearrangements and reactions with nucleophiles. illinois.edu DFT calculations have shown that these cyclopropyl gold(I)-carbene intermediates are generally favored as the most stable structures. researchgate.net

The reaction pathway can be influenced by several factors, including the substitution pattern of the enyne and the nature of the ligands on the gold(I) catalyst. nih.govresearchgate.net For instance, the counterion of the gold(I) catalyst can play a significant role in the reaction outcome. nih.gov Computational studies have also explored the energetics of competing reaction pathways, such as 1,2- or 1,3-acetate rearrangements in related systems, which can compete with the desired cycloisomerization. rsc.org Furthermore, DFT calculations have been employed to rationalize the regioselectivity of these transformations, for example, in the formation of silylfurans from related homopropargylic ketones, where 1,2-silicon or 1,2-hydrogen migrations in a gold-carbene intermediate are key steps. acs.org

Ruthenium-Catalyzed Systems

Ruthenium complexes have emerged as highly versatile catalysts for a range of transformations involving enynes, including silyl (B83357) ether formation, enyne metathesis, and hydrosilylation.

Ru-Catalyzed Silyl Ether Formation and Enyne Metathesis

A notable application of ruthenium catalysis is the sequential silyl ether formation and enyne metathesis, which can be applied to substrates like this compound. The initial step involves the dehydrogenative condensation of the alcohol functionality with a hydrosilane, catalyzed by a ruthenium complex, to form a silyl ether. nih.gov This reaction is atom-economical, with molecular hydrogen as the only byproduct. nih.gov

Following the formation of the silyl ether, the enyne moiety can undergo metathesis. In the context of this compound, this would typically be a ring-closing enyne metathesis (RCEYM) if tethered to another unsaturated group, or a cross-enyne metathesis with a suitable partner. organic-chemistry.orgchim.it The generally accepted mechanism for ruthenium-catalyzed enyne metathesis involves the formation of a metallacyclobutene intermediate from the reaction of the ruthenium carbene with the alkyne. wikipedia.org Subsequent ring-opening and reaction with the alkene moiety leads to the formation of a 1,3-diene product. wikipedia.orgnih.gov The presence of a silyl ether at the allylic position can influence the regioselectivity of the cycloisomerization, leading to the formation of geometrically defined enol silanes. nih.gov

| Reaction Step | Description | Catalyst Type | Key Intermediate |

|---|---|---|---|

| Silyl Ether Formation | Dehydrogenative coupling of the alcohol with a hydrosilane. | Ruthenium complexes | Ruthenium hydride species |

| Enyne Metathesis | Bond reorganization between the alkyne and alkene moieties. | Ruthenium carbene complexes | Metallacyclobutene |

Ru-Catalyzed Synthesis of Homopropargyl Alcohols

While the direct synthesis of homopropargyl alcohols from this compound is not a typical transformation, ruthenium catalysts are extensively used in cascade conversions of propargyl alcohols, which provides insight into the potential reactivity of the alcohol moiety in the target compound. uni-halle.denih.gov Ruthenium cyclopentadienone complexes, for instance, can catalyze diverse cascade reactions of 1-alkenylpropargyl alcohols with various nucleophiles. uni-halle.de The activation of the alkyne unit is believed to involve an electrophilic ruthenium(II) species. uni-halle.de Depending on the substrate, the reaction can proceed through different intermediates, such as alkynyl, vinylidene, or allenylidene complexes. uni-halle.de These ruthenium-catalyzed reactions highlight the potential for functionalization at or near the alcohol group of this compound.

Site-Selective Hydrosilylation with Ruthenium Catalysts

The presence of both an alkene and an alkyne in this compound makes the site-selective hydrosilylation a significant challenge. Ruthenium catalysts have demonstrated remarkable efficiency and selectivity in the hydrosilylation of alkynes. nih.govnih.gov Cationic ruthenium complexes, such as [Cp*Ru(MeCN)₃]PF₆, are known to catalyze the hydrosilylation of a wide range of alkynes, often with high regioselectivity. nih.govacs.org

For internal alkynes, these catalysts can achieve absolute selectivity for trans-addition. nih.gov The hydroxyl group in a substrate can act as a directing group, influencing the regioselectivity of the silylation. nih.govcapes.gov.br In the case of this compound, the hydroxyl group could direct the hydrosilylation to the alkyne moiety. The regioselectivity is often governed by the coordination of the catalyst to the hydroxyl group, leading to silylation at the β-position to the alcohol. nih.gov This directing effect is crucial for achieving high selectivity in molecules with multiple reactive sites.

| Factor | Influence on Selectivity | Example Catalyst |

|---|---|---|

| Directing Groups | Hydroxyl or carbonyl groups can direct the catalyst to a specific unsaturated bond. | [Cp*Ru(MeCN)₃]PF₆ |

| Ligand Environment | The steric and electronic properties of the ligands on the ruthenium center can influence reactivity and selectivity. | RuH₂(CO)(PPh₃)₃ |

| Substrate Sterics | Steric hindrance around the alkyne or alkene can affect the approach of the catalyst. | - |

Other Transition Metal Catalysis (e.g., Rh, Fe, Cu)

Rhodium-Catalyzed Cycloisomerization

Rhodium complexes are potent catalysts for the cycloisomerization of enynes. nih.govnih.gov For 1,6-enynes like this compound, rhodium catalysts can promote C-C bond formation to yield carbo- and heterocyclic structures. organic-chemistry.org The mechanism is proposed to involve the formation of a rhodium vinylidene intermediate. organic-chemistry.org This is followed by a [2+2] cycloaddition and subsequent ring-opening of a rhodacyclobutane intermediate to afford the cyclic diene product. organic-chemistry.org

The choice of rhodium precursor and ligands is critical for the efficiency and selectivity of the reaction. For instance, cationic rhodium species have been shown to catalyze these transformations effectively. acs.org The reaction can be rendered enantioselective by employing chiral phosphine ligands, such as BINAP or TangPhos, allowing for the synthesis of chiral cyclopentane (B165970) derivatives from 1,6-enynes. nih.govnih.gov DFT studies have been used to rationalize the reactivity differences observed with different substrate geometries and catalyst systems. nih.gov

Iron-Catalyzed C-H Alkenylation

Iron, as an earth-abundant and low-cost metal, has garnered significant attention for catalyzing C-H functionalization reactions, offering a sustainable alternative to precious metal catalysts. While the direct iron-catalyzed C-H alkenylation of this compound is not extensively documented, the methodology has been established for other substrates, particularly arenes and heteroarenes. These reactions typically proceed via an oxidative C-H activation mechanism.

Research findings demonstrate that a typical catalytic system for this transformation involves an iron salt, such as iron(III) chloride (FeCl₃), often in the presence of a ligand and an oxidant. The reaction allows for the direct formation of a C-C bond between a C-H bond and an alkene. For instance, the iron-catalyzed oxidative C-H alkenylation of thiophenes has been successfully achieved. In a related context, iron catalysis can also facilitate the cross-coupling of alkynyl Grignard reagents with alkenyl bromides or triflates to produce conjugated enynes. organic-chemistry.org This process, while not a C-H activation, underscores the utility of iron in forming the core enyne structure. organic-chemistry.org

The general mechanism for oxidative C-H alkenylation involves the activation of the C-H bond by a high-valent iron species, followed by insertion of the alkene and subsequent reductive elimination to afford the product and regenerate the active catalyst. The specific conditions and outcomes are highly dependent on the substrate, catalyst, and reaction partners.

| Catalyst System | Reactant 1 | Reactant 2 | Yield | Reference |

|---|---|---|---|---|

| FeCl₃ (0.5-1 mol%), LiBr | Alkynyl Grignard Reagent | Alkenyl Bromide/Triflate | High to Excellent | organic-chemistry.org |

Copper-Catalyzed Transformations of Enynes

Copper catalysis has emerged as a powerful tool for the functionalization of enynes, enabling a diverse array of transformations. rsc.org These reactions leverage the versatile reactivity of copper to activate the enyne system, leading to the formation of densely functionalized and often stereochemically rich products. For a substrate like this compound, copper catalysis can initiate cyclization, silylation, and borylation reactions.

One significant area is the copper-catalyzed asymmetric borylative or silylative desymmetrization of enynes. rsc.org For example, 1,6-enynes can undergo cyclization reactions with high regio- and enantiocontrol to yield dihydrobenzofuran derivatives. rsc.org The regioselectivity of the alkyne functionalization is often directed by a nearby heteroatom, such as the oxygen in the alcohol group of the target molecule. rsc.org

Furthermore, copper catalysts are effective in mediating the silylation of propargyl derivatives. For instance, the reaction of propargyl dichlorides with silylboronates in the presence of a copper catalyst can provide access to chloro-substituted allenylsilanes under mild conditions. dicp.ac.cnnih.gov This Sₙ2' propargyl silylation process highlights copper's ability to facilitate C-Si bond formation, which could be applied to derivatives of this compound. The choice of ligands, solvents, and additives is crucial for controlling the reaction pathway and selectivity.

| Reaction Type | Catalyst | Substrate Type | Reagent | Product Type | Reference |

|---|---|---|---|---|---|

| Silylative Cyclization | Copper(I) complex | 1,6-Enyne | PhMe₂Si-Bpin | cis-Dihydrobenzofuran | rsc.org |

| Propargyl Silylation | CuI | Propargyl Dichloride | Silylboronate | Allenylsilane | dicp.ac.cnnih.gov |

| Bromodifluoroacetylative Cyclization | CuI | 1,6-Enyne | Bromodifluoroacetate derivative | Cyclized difluoroalkyl product | nih.gov |

Iridium Catalysis in Silylation Reactions

Iridium catalysis is at the forefront of C-H bond activation and silylation chemistry. A particularly powerful strategy involves the use of a directing group, such as a hydroxyl group, to guide the catalyst to a specific C-H bond, enabling highly regioselective transformations. berkeley.edu For a molecule like this compound, the allylic alcohol moiety can serve as an effective directing group for intramolecular C-H silylation.

The established mechanism involves the initial reaction of the alcohol with a hydrosilane to form a hydrosilyl ether in situ. This intermediate then coordinates to the iridium center. The catalyst, typically formed from a precursor like [Ir(cod)OMe]₂ and a nitrogen-based ligand (e.g., phenanthroline), facilitates the oxidative addition of a nearby C-H bond. berkeley.edu Subsequent reductive elimination forms a stable C-Si bond and regenerates the active iridium catalyst.

This methodology has been successfully applied to the site-selective silylation of secondary C(sp³)–H bonds that are gamma (γ) to the oxygen atom in secondary alcohols, leading to the formation of oxasilolanes. nih.gov Subsequent oxidation of these cyclic silyl ether products yields valuable anti-1,3-diols with high stereoselectivity. nih.gov This directed silylation is highly selective for the γ C-H bond over other accessible C-H bonds. nih.gov The development of specialized ligands, such as bisamidines, has been shown to enhance catalyst stability and reactivity for these challenging transformations. nih.gov

| Catalyst Precursor | Ligand | Substrate Type | Target C-H Bond | Product after Oxidation | Reference |

|---|---|---|---|---|---|

| [Ir(cod)OMe]₂ | 1,10-Phenanthroline | Benzyl alcohol | Arene ortho-C-H | Phenol derivative | berkeley.edu |

| [Ir(cod)OMe]₂ | Bisamidine | Secondary alcohol | Secondary γ-C(sp³)-H | anti-1,3-Diol | nih.gov |

| [IrCl(cod)]₂ | Picolinyl group on silane (B1218182) | Alkene | Alkyl C-H | 1,4-Diol | nih.gov |

Future Directions and Emerging Research Areas

Development of Novel Catalytic Systems for Silylated Enyne Alcohol Transformations

The transformation of silylated enyne alcohols is heavily reliant on catalysis. Future research will likely focus on creating more efficient, selective, and sustainable catalytic systems. While transition metals like palladium, ruthenium, and gold have been employed, there is a growing interest in using earth-abundant metals and developing novel ligand architectures to control reactivity. nih.govmdpi.com

Key research objectives in this area include:

Earth-Abundant Metal Catalysis: Investigating catalysts based on iron, copper, and cobalt to replace precious metals. For instance, iron halides have shown promise in promoting Prins-type cyclization reactions, a pathway applicable to the enyne alcohol motif. nih.gov

Ligand Design for Enantioselectivity: Forging chiral molecules from achiral starting materials is a primary goal of modern synthesis. Designing new chiral ligands for transition metal catalysts can enable asymmetric transformations of the enyne alcohol, such as enantioselective cycloisomerization or addition reactions. acs.orgnih.gov The hydroxyl group can act as an internal directing group, binding to the catalyst-ligand complex to enhance stereocontrol.

Heterogeneous and Recyclable Catalysts: To improve the sustainability of synthetic processes, research into solid-supported catalysts is crucial. Immobilizing catalysts on materials like silica (B1680970) or polymers allows for easier separation and recycling, reducing waste and cost. rsc.orgresearchgate.net Bonded Fluorous Phase (BFP) catalysis is one such approach that facilitates catalyst recovery. rsc.orgresearchgate.net

| Catalyst System | Potential Transformation of Silylated Enyne Alcohols | Rationale / Key Advantage |

| Gold-based catalysts with chiral ligands | Enantioselective cycloisomerization | Gold catalysts are highly effective for activating alkynes, and chiral ligands can induce asymmetry in the cyclized products. acs.orgnih.gov |

| Iron(III) halides | Prins-type cyclization | Utilizes an earth-abundant, inexpensive, and less toxic metal for carbon-carbon bond formation. nih.gov |

| Ruthenium pincer complexes | Dehydrogenative coupling, hydrosilylation | Pincer complexes offer high stability and catalytic activity for various transformations, including atom-economical C-O and C-Si bond formations. nih.govgelest.com |

| Solid-supported Palladium catalysts | Cross-coupling reactions (e.g., Sonogashira) | Allows for catalyst recycling, aligning with green chemistry principles, while enabling the formation of complex carbon skeletons. gelest.com |

Exploration of New Reactivity Modes for the Enyne-Alcohol Motif

The conjugated enyne system, coupled with the allylic alcohol, presents a platform for discovering new chemical reactions. The trimethylsilyl (B98337) group plays a crucial role, serving as both a protecting group and a regiochemical controller.

Future explorations may include:

Cascade Reactions: Designing multi-step sequences that occur in a single pot, triggered by a single catalytic event. For example, a catalyst could initiate an intramolecular cyclization, followed by a rearrangement or a cross-coupling reaction, rapidly building molecular complexity from the relatively simple enyne alcohol precursor.

Cycloaddition Reactions: Investigating the participation of the enyne motif in pericyclic reactions, such as Diels-Alder or [4+2] cycloadditions, where the double or triple bond acts as a dienophile. The silyl (B83357) group can influence the electronic properties and steric environment of the alkyne, affecting reactivity and selectivity.

Silyl Group Migration and Functionalization: Exploring reactions that involve the 1,2-Brook rearrangement, where the silyl group migrates from carbon to the oxygen of the alcohol. This could unmask new reactive intermediates for subsequent transformations. nih.gov Furthermore, the silicon-carbon bond can be cleaved and replaced with other functional groups, adding another layer of synthetic versatility.

Integration of 5-(Trimethylsilyl)pent-2-EN-4-YN-1-OL in Sustainable Synthesis Strategies

The principles of green chemistry are increasingly guiding synthetic planning. This compound and its derivatives are well-suited for integration into more sustainable synthetic protocols.

Key areas for development are:

Atom Economy: Prioritizing reactions that incorporate a maximum number of atoms from the reactants into the final product. Addition reactions, cycloisomerizations, and tandem reactions are inherently more atom-economical than substitution or elimination reactions.

Green Solvents and Solvent-Free Conditions: Moving away from traditional volatile organic solvents toward greener alternatives like water, supercritical fluids (e.g., scCO₂), or polyethylene (B3416737) glycol (PEG). acs.orgyoutube.com Some reactions, such as aldol (B89426) and Wittig reactions, have been successfully performed under solvent-free conditions, a strategy that could be applied to transformations of the title compound. youtube.com

Energy Efficiency: Developing catalytic processes that operate at lower temperatures and pressures reduces energy consumption. This can be achieved through the design of highly active catalysts that overcome activation energy barriers more efficiently.

| Green Chemistry Principle | Application to Silylated Enyne Alcohol Synthesis | Potential Benefit |

| Atom Economy | Use in cycloaddition or tandem cyclization/coupling reactions. | Maximizes incorporation of starting material into the product, minimizing waste. |

| Safer Solvents | Employing water, polyethylene glycol (PEG), or supercritical CO₂ as reaction media. acs.orgyoutube.com | Reduces environmental impact and improves operational safety. |

| Catalyst Recycling | Immobilization of metal catalysts on solid supports or use of fluorous-phase tags. rsc.orgresearchgate.net | Lowers costs, conserves precious metals, and simplifies product purification. |

| Dehydrogenative Coupling | Using dehydrogenative silylation to protect the alcohol, releasing only H₂ gas. gelest.com | Avoids the use of stoichiometric activating agents and produces a benign byproduct. |

Computational Design and Prediction of Novel Transformations for Silylated Enyne Alcohols

Computational chemistry has become an indispensable tool in modern organic synthesis for predicting reactivity and elucidating reaction mechanisms. Applying these tools to silylated enyne alcohols can accelerate the discovery of new transformations.

Future research in this domain will likely involve:

Mechanism Elucidation: Using Density Functional Theory (DFT) to model reaction pathways for known and hypothetical transformations. This can provide insights into transition state geometries, activation energies, and the roles of catalysts and solvents, helping to explain observed selectivity or predict outcomes for new systems. researchgate.net

Catalyst Screening: Computationally screening libraries of potential catalysts and ligands to identify promising candidates for specific transformations before committing to laboratory synthesis. This can significantly reduce the experimental effort required to optimize a reaction.

Predicting Reactivity and Selectivity: Modeling the electronic and steric properties of this compound to predict how it will behave in different reaction environments. This can guide the rational design of experiments to achieve desired chemo-, regio-, and stereoselectivity.

Expanding the Scope of Applications in Complex Molecular Architectures and Functional Materials

The ultimate goal of developing new synthetic methods is to apply them to the construction of molecules with valuable functions. This compound is a versatile building block with significant potential in several areas.

Promising applications for future research include:

Natural Product Synthesis: The enyne alcohol core is a feature found in or can be used to construct various natural products. Its application as a precursor in the synthesis of complex molecules, such as photosynthetic hydroporphyrins and alkaloids, has already been demonstrated. nih.govrsc.org Future work will expand its use in the total synthesis of other biologically active compounds.

Pharmaceuticals and Agrochemicals: The structural motifs accessible from this compound, such as substituted furans, pyrroles, and complex carbocycles, are common in pharmaceuticals and agrochemicals. Developing efficient synthetic routes from this starting material could provide access to new libraries of compounds for biological screening.

Functional Materials: The rigid, conjugated structure of the enyne backbone makes it an attractive component for organic electronic materials, such as molecular wires or organic semiconductors. The hydroxyl group provides a handle for polymerization or for grafting the molecule onto surfaces, opening avenues for the development of novel functional materials.

Q & A

Basic Research Questions

Q. What are the validated methodologies for synthesizing 5-(Trimethylsilyl)pent-2-en-4-yn-1-ol with high yield and purity?

- Methodological Answer :

- Step 1 : Optimize reaction conditions (e.g., solvent polarity, temperature) based on analogous alkyne-silylation protocols. For example, transmetallation strategies using tin or boron reagents (as in related pentenynol derivatives) can be adapted .

- Step 2 : Monitor reaction progress via TLC or GC-MS. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

- Step 3 : Validate purity using - and -NMR, ensuring the trimethylsilyl (TMS) group’s characteristic peaks (e.g., δ ~0.1 ppm for ) are present .

- Safety : Follow protocols for handling air-sensitive reagents (e.g., TMS chloride) and use PPE (gloves, goggles) to avoid skin/eye exposure .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodological Answer :

- Spectroscopic Analysis :

- NMR : Confirm alkene () and alkyne () hybridization via -NMR coupling constants (e.g., ) and -NMR shifts (δ ~70-100 ppm for alkynes) .

- IR : Identify key functional groups (e.g., -OH stretch at ~3300 cm, C≡C stretch at ~2100 cm).

- X-ray Crystallography : Resolve stereochemistry (e.g., Z/E configuration) if crystalline derivatives are obtainable .

Advanced Research Questions

Q. What theoretical frameworks guide the study of this compound’s reactivity in cycloaddition or cross-coupling reactions?

- Methodological Answer :

- Conceptual Framework : Apply frontier molecular orbital (FMO) theory to predict regioselectivity in Diels-Alder reactions. The electron-rich alkyne and TMS group may act as dienophiles or directing groups .

- Computational Modeling : Use density functional theory (DFT) to calculate transition-state energies and optimize reaction pathways (e.g., Gaussian or ORCA software) .

- Validation : Compare computational predictions with experimental outcomes (e.g., HPLC analysis of reaction mixtures) .

Q. How can researchers resolve contradictions in reported catalytic activity data for this compound?

- Methodological Answer :

- Variable Control : Standardize reaction conditions (e.g., solvent, catalyst loading, temperature) across studies to isolate confounding factors .

- Reproducibility Testing : Replicate experiments using identical reagents (e.g., Pd catalysts for cross-coupling) and characterize byproducts via LC-MS .

- Meta-Analysis : Systematically review literature to identify trends (e.g., higher yields in anhydrous THF vs. DMF) and propose mechanistic hypotheses .

Q. What methodologies assess the environmental fate and ecotoxicological impact of this compound?

- Methodological Answer :

- Experimental Design :

- Partitioning Studies : Measure log (octanol-water coefficient) to evaluate bioaccumulation potential .

- Degradation Pathways : Perform hydrolysis/photolysis assays under controlled pH/UV conditions .

- Toxicity Screening : Use in vitro models (e.g., zebrafish embryos) to assess acute toxicity (LC) and endocrine disruption potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.